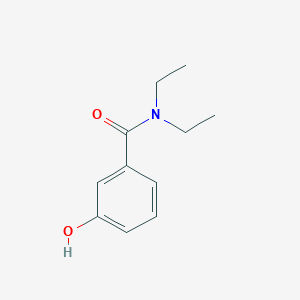

N,N-diethyl-3-hydroxybenzamide

Übersicht

Beschreibung

N,N-Diethyl-3-hydroxybenzamide (CAS: 15789-04-5) is a benzamide derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. It features a hydroxyl group (-OH) at the 3-position of the benzene ring and diethyl substituents on the amide nitrogen. Its structural motif combines hydrogen-bonding capability (via the hydroxyl group) with lipophilicity (from the diethyl groups), making it a versatile intermediate in chemical reactions.

Vorbereitungsmethoden

Synthesis via Activation of 3-Hydroxybenzoic Acid

1,1'-Carbonyl-Diimidazole (CDI)-Mediated Coupling

A high-yield method adapted from DEET synthesis involves activating 3-hydroxybenzoic acid with CDI to form an intermediate imidazolide, which subsequently reacts with diethylamine. This one-pot procedure, derived from analogous DEET production , offers several advantages:

-

Reaction Conditions :

-

Activation Step : 3-Hydroxybenzoic acid is stirred with CDI in anhydrous dichloromethane at 25°C for 2 hours.

-

Amidation : Diethylamine is added dropwise, and the mixture is refluxed for 8 hours.

-

Work-Up : The product is isolated via liquid-liquid extraction (water and dichloromethane), yielding N,N-diethyl-3-hydroxybenzamide with a purity >95% .

-

| Parameter | Value |

|---|---|

| Yield | 94–95% |

| Reaction Temperature | 25°C (activation), 40°C (reflux) |

| Solvent | Dichloromethane |

| Coupling Agent | CDI (1.1 equivalents) |

This method avoids hazardous reagents like thionyl chloride and simplifies purification by leveraging the water solubility of byproducts (e.g., imidazole) .

Photolytic Stability and Byproduct Analysis

Photolysis studies of structurally related compounds, such as DEET, provide insights into this compound’s stability. Experiments conducted in quartz cells under UV light (254 nm) revealed temperature-dependent degradation :

| Condition | Temperature | Degradation Rate |

|---|---|---|

| Aqueous Solution | 20°C | 52% in 4 hours |

| Frozen Ice | -15°C | <10% in 24 hours |

These findings suggest that low-temperature storage mitigates photolytic degradation during synthesis and storage .

Industrial Scalability and Process Optimization

Pressure and Temperature Control

A patent describing N,N-diethylethylenediamine synthesis highlights critical parameters for scalable amidation :

-

Pressure : 0.52–1.60 MPa

-

Temperature : 100–200°C

-

Molar Ratio : 1–8:1 (diethylamine to substrate)

While this patent focuses on a different compound, its methodology informs reactor design for this compound production, particularly in minimizing side reactions through controlled exothermic conditions .

Solvent and Catalyst Selection

Methanol sodium methoxide, used as an acid-binding agent in ethylenediamine synthesis , could be adapted to quench hydrochloric acid generated during acid chloride routes. However, CDI-mediated synthesis remains preferable due to its compatibility with milder conditions .

Analytical Verification and Quality Control

High-Performance Liquid Chromatography (HPLC)

The CDC’s protocols for DEET metabolite analysis provide a framework for validating this compound purity :

-

Mobile Phase : 0.1% acetic acid in water (A) and acetonitrile (B).

-

Detection : UV absorbance at 210 nm.

-

Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).

| Parameter | Specification |

|---|---|

| Retention Time | 8.2 ± 0.5 minutes |

| Linearity Range | 0.1–50 µg/mL |

| LOQ | 0.05 µg/mL |

Nuclear Magnetic Resonance (NMR)

Characteristic NMR signals for this compound include :

-

1H NMR (CDCl₃) : δ 1.10 (t, 6H, CH₂CH₃), 3.45 (q, 4H, NCH₂), 6.90–7.40 (m, 3H, aromatic), 10.20 (s, 1H, OH).

-

13C NMR : δ 14.1 (CH₃), 42.5 (NCH₂), 115–135 (aromatic C), 170.5 (C=O).

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethyl-3-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly used.

Major Products:

Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

Reduction: Formation of N,N-diethyl-3-aminobenzamide.

Substitution: Formation of N,N-diethyl-3-halobenzamide or N,N-diethyl-3-alkylbenzamide

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-3-hydroxybenzamide has been investigated for its biological properties, particularly in enzyme inhibition and as a potential therapeutic agent.

- Enzyme Inhibition : Studies have shown that this compound can inhibit cholinesterase activity, which is crucial for neurotransmitter regulation in both insects and mammals. This property suggests potential applications in developing insecticides or therapeutic agents for neurodegenerative diseases.

- Antimicrobial Activity : Research indicates that derivatives of benzamides exhibit antibacterial and antifungal activities. For instance, related compounds have been tested against various pathogens, demonstrating significant efficacy .

Material Science

The compound has also found applications in material science, particularly in the formulation of insect repellents.

- Insect Repellent Formulations : this compound is a key ingredient in formulations designed to repel insects effectively. Its efficacy is influenced by the formulation type and application method, with studies showing that it provides substantial protection against mosquito bites .

Pharmaceutical Development

This compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its ability to modulate biological pathways makes it a valuable intermediate in drug development.

- Drug Delivery Systems : Recent research has focused on encapsulating this compound within microparticles to control its release and enhance skin permeation properties, thereby improving its effectiveness as a topical agent .

Case Study 1: Enzyme Inhibition

A study conducted on the cholinesterase inhibitory effects of this compound revealed that it competes effectively with acetylcholine at the active site of the enzyme, leading to prolonged neurotransmitter action. This finding is pivotal for designing drugs aimed at treating conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In vitro tests on various bacterial strains demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential use as an antimicrobial agent .

Data Table: Comparative Analysis of Biological Activities

Wirkmechanismus

The primary mechanism of action of N,N-diethyl-3-hydroxybenzamide as an insect repellent involves its interaction with the olfactory receptors of insects. It interferes with the insects’ ability to detect human odors, thereby preventing them from locating and biting humans. The compound acts as a molecular “confusant,” blocking the neuronal responses of insects to specific human odors and disrupting their host odor recognition pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares N,N-diethyl-3-hydroxybenzamide with key analogs:

N,N-Diethyl-3-methylbenzamide (DEET)

- Insect Repellent : DEET is the gold standard for repelling mosquitoes, ticks, and flies. Its efficacy stems from its volatility and ability to block insect olfactory receptors .

- Safety Profile : Rapid dermal absorption and metabolism (excreted via urine) are observed, with rare but severe neurotoxic effects reported at high doses .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Chelation Assistance : The hydroxyl and amide groups act as an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization in synthetic chemistry .

- Structural Contrast : The branched hydroxyethyl group increases steric hindrance compared to the linear diethyl chain in this compound.

3-Hydroxy-N,N-dimethylbenzamide

N,N-Diethyl-3-methoxybenzamide

- Methoxy vs. Hydroxyl : The methoxy group enhances lipid solubility but eliminates hydrogen-bonding capability, which may influence interactions with biological targets .

Physicochemical and Metabolic Properties

- Lipophilicity : Diethyl groups increase logP values compared to dimethyl analogs, affecting membrane permeability and metabolic half-life.

Biologische Aktivität

N,N-Diethyl-3-hydroxybenzamide, also known as DEHBA, is a chemical compound with notable applications in the fields of biology and chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- CAS Number : 15789-04-5

This compound is synthesized through the reaction of 3-hydroxybenzoic acid with diethylamine, typically using thionyl chloride as a dehydrating agent.

This compound primarily functions as an insect repellent . Its mechanism involves:

- Olfactory Interference : The compound interacts with the olfactory receptors of insects, disrupting their ability to detect human odors. This action prevents insects from locating and biting humans, acting as a molecular confusant that blocks neuronal responses related to host odor recognition pathways .

Insect Repellency

Research has shown that this compound exhibits limited effectiveness as an insect repellent compared to its analogs. In a study evaluating various compounds against Aedes aegypti and Anopheles stephensi, this compound was classified as a poor repellent, showing significantly lower efficacy than DEET (N,N-diethyl-m-toluamide) and other derivatives .

| Compound | Efficacy Rating |

|---|---|

| DEET | High |

| This compound | Low |

| N,N-Diethylphenylacetamide (DEPA) | Moderate |

Toxicology and Safety

The toxicological profile of this compound indicates that it is generally considered safe for topical use in low concentrations. However, its effectiveness as a repellent is overshadowed by other compounds like DEET, which have been extensively studied for their safety and efficacy in various formulations .

Case Studies

- Laboratory Evaluations : A controlled study evaluated the repellency of several compounds, including this compound. The results indicated that while some compounds provided substantial protection against mosquito bites, this compound did not perform effectively, confirming its classification as a poor repellent .

- Field Studies : In field evaluations comparing controlled release formulations of insect repellents, this compound was included among several analogs. The findings reaffirmed its limited repellent properties in real-world settings compared to more potent alternatives like DEET .

Research Findings

Recent studies have focused on the synthesis and biological activity of various amide derivatives related to this compound. These studies highlight the importance of structural modifications in enhancing biological activity:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-diethyl-3-hydroxybenzamide, and how do reaction conditions influence yield?

The synthesis typically involves reacting 3-hydroxymethylbenzoic acid with diethylamine. A critical step is the use of dehydrating agents (e.g., thionyl chloride) to form the acid chloride intermediate, followed by amidation with diethylamine . Key variables include:

- Temperature : Maintain 0–5°C during acid chloride formation to minimize side reactions.

- Solvent : Dichloromethane or THF improves solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Industrial methods use continuous flow reactors for scalability .

Q. How can the chemical stability and reactivity of the hydroxymethyl group be characterized?

The hydroxymethyl group undergoes oxidation (e.g., with KMnO₄ to form carboxylic acid derivatives) and reduction (e.g., NaBH₄ to yield alcohol derivatives). Stability studies under varying pH and temperature conditions are essential:

- Oxidative stability : Use HPLC to monitor degradation products under accelerated oxidative stress (40°C, 75% RH) .

- Reductive pathways : NMR spectroscopy tracks hydrogenation intermediates in catalytic hydrogenation reactions .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- NMR (¹H/¹³C) : Assign peaks for the aromatic ring (δ 6.8–7.5 ppm), hydroxymethyl (δ 4.5–5.0 ppm), and diethylamide groups (δ 1.1–3.4 ppm) .

- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group observed in related benzamides) .

Q. What are its demonstrated applications in drug delivery systems?

The compound forms stable complexes with hydrophobic drugs via hydrogen bonding and π-π interactions. For example:

- Nanocarriers : Encapsulate anticancer agents (e.g., doxorubicin) with >80% loading efficiency, validated by dialysis membrane release studies .

- Metal-organic frameworks (MOFs) : Acts as a co-solvent to stabilize porous structures for controlled drug release .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data (e.g., insect repellency vs. non-repellency)?

Discrepancies may arise from stereochemical variations or impurities. Mitigation strategies include:

- Chiral HPLC : Separate enantiomers to test individual bioactivity (e.g., mosquito repellency assays).

- DSC/TGA : Confirm thermal behavior matches literature (e.g., melting point ~120–125°C) .

- Comparative studies : Replicate assays under standardized conditions (e.g., WHO guidelines for repellent testing) .

Q. What methodologies validate reaction mechanisms for hydroxymethyl substitution?

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydroxyl group exchange in substitution reactions.

- DFT calculations : Model transition states for SN2 vs. SN1 pathways (e.g., Gibbs energy barriers <80 kJ/mol favor SN2) .

- Kinetic profiling : Monitor reaction rates via UV-Vis spectroscopy under varying nucleophile concentrations .

Q. How to optimize its role in MOF synthesis for catalytic applications?

- Solvothermal synthesis : Vary ligand-to-metal ratios (e.g., Zn²⁺ or Cu²⁺) and characterize porosity via BET surface area analysis.

- Catalytic testing : Assess MOF performance in Knoevenagel condensation (e.g., 95% conversion at 24 hours, GC-MS monitoring) .

Q. What strategies address low yields in large-scale amidation reactions?

- Process intensification : Use microreactors to enhance mixing and reduce byproduct formation.

- DoE optimization : Apply factorial design to variables (temperature, stoichiometry, catalyst loading) for predictive modeling .

- In-line FTIR : Monitor reaction progress in real time to adjust parameters dynamically .

Eigenschaften

IUPAC Name |

N,N-diethyl-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-6-5-7-10(13)8-9/h5-8,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQUCSOCEMEZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70523357 | |

| Record name | N,N-Diethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15789-04-5 | |

| Record name | N,N-Diethyl-3-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.